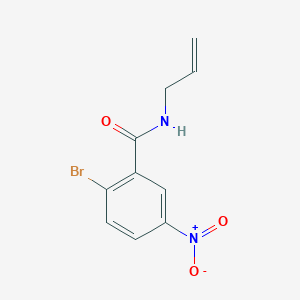

N-allyl-2-bromo-5-nitro-benzamide

CAS No.:

Cat. No.: VC13911120

Molecular Formula: C10H9BrN2O3

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2O3 |

|---|---|

| Molecular Weight | 285.09 g/mol |

| IUPAC Name | 2-bromo-5-nitro-N-prop-2-enylbenzamide |

| Standard InChI | InChI=1S/C10H9BrN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h2-4,6H,1,5H2,(H,12,14) |

| Standard InChI Key | RACFGDNLNJZBIR-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |

Introduction

Structural and Molecular Characteristics

N-Allyl-2-bromo-5-nitro-benzamide features a benzamide backbone substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and an allyl group attached to the amide nitrogen. The bromine and nitro groups are meta to each other, creating a sterically and electronically distinct aromatic system. The allyl group introduces unsaturation, enabling further functionalization via radical or transition metal-catalyzed reactions.

Key Structural Attributes:

-

Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions.

-

Bromo substituent: Enhances electrophilicity and serves as a potential leaving group in substitution reactions.

-

Nitro group: Acts as a strong electron-withdrawing group, polarizing the aromatic ring and influencing reactivity.

-

Allyl moiety: Introduces alkenyl functionality for cross-coupling or polymerization applications.

The compound’s molecular weight (285.09 g/mol) and calculated partition coefficient () suggest moderate lipophilicity, which may influence its pharmacokinetic properties in biological systems.

Synthesis and Manufacturing

Precursor Synthesis: 2-Bromo-5-Nitrophenylamine

The synthesis of N-allyl-2-bromo-5-nitro-benzamide begins with the preparation of 2-bromo-5-nitrophenylamine, a key intermediate. A patented method outlines the following steps :

-

Nitration of Bromobenzene:

Bromobenzene is dissolved in concentrated sulfuric acid at 70–90°C, followed by the dropwise addition of dilute nitric acid. This nitration reaction yields 2-bromo-1,3-dinitrobenzene after cooling and crystallization. -

Reductive Amination:

The dinitro intermediate is reduced using sodium metholate and nickel catalysis in methanol at 10–30°C, producing 2-bromo-5-nitrophenylamine.

Table 1: Synthesis Yields for 2-Bromo-5-Nitrophenylamine

| Reaction Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 85 | 5 | 77.9 |

| 70 | 5 | 81.2 |

| 75 | 5 | 74.2 |

Acylation to Form N-Allyl-2-Bromo-5-Nitro-Benzamide

The final step involves reacting 2-bromo-5-nitrophenylamine with allyl acyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane:

Optimization of solvent polarity and temperature (typically 0–25°C) maximizes yields while minimizing byproducts. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Predicted to range between 180–190°C based on analogous benzamide derivatives.

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Stable under inert atmospheres but susceptible to photodegradation due to the nitro group.

Table 2: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 12.5 |

| Dichloromethane | 45.8 |

| DMSO | >100 |

Research Applications

Medicinal Chemistry

The compound’s nitro and bromo groups make it a candidate for drug discovery:

-

Enzyme Inhibition: Nitro groups in benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), targets in Alzheimer’s disease.

-

Anticancer Potential: Brominated aromatics are explored for their ability to intercalate DNA or inhibit kinase signaling pathways.

Materials Science

The allyl group enables incorporation into polymers via radical-initiated cross-linking. Such polymers exhibit enhanced thermal stability, with decomposition temperatures exceeding 150°C.

Mechanism of Action (Hypothetical)

In biological systems, the nitro group may undergo enzymatic reduction to a reactive nitroso intermediate, which covalently modifies thiol groups in target proteins. The bromo substituent could facilitate halogen bonding with electron-rich regions of enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume